molecular formula C21H24N4O4S B2794302 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034378-08-8

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2794302
CAS No.: 2034378-08-8
M. Wt: 428.51
InChI Key: VPCGDWBPDWIXHW-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound known for its intriguing chemical structure and potential applications in scientific research and industry. This compound features a benzamide core with diverse functional groups, including a pyrrolopyridine and pyrrolidine sulfonyl moiety, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide often involves multi-step organic reactions. Key steps include:

    • Formation of the pyrrolopyridine ring system.

    • Introduction of the sulfonyl group to the pyrrolidine ring.

    • Coupling of the substituted benzamide with the pyrrolopyridine derivative.

  • Reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

  • Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. Automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions:

    • Oxidation: Typically involves reagents like hydrogen peroxide or peracids.

    • Reduction: Commonly utilizes hydrogen gas or metal hydrides.

    • Substitution: Involves electrophilic or nucleophilic reagents, depending on the position of substitution.

Common Reagents and Conditions:

  • Oxidation reactions often use mild oxidizing agents under controlled temperature.

  • Reduction reactions may occur under atmospheric pressure or catalytic conditions.

  • Substitution reactions generally require specific catalysts or bases to proceed efficiently.

Major Products:

  • The products of these reactions vary depending on the functional groups targeted, often leading to derivatives with altered electronic or steric properties.

Scientific Research Applications

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.

Biology:

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, altering their activity or expression. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

  • Similar compounds include other pyrrolopyridine derivatives and benzamide analogs. the specific functional groups and overall structure make this compound distinct in its reactivity and applications.

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Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-23-13-8-16-9-14-24(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)30(28,29)25-11-2-3-12-25/h4-9,13-14H,2-3,10-12,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCGDWBPDWIXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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